

# 2-Cyclohexylcyclohexanol CAS number and molecular formula

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## Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

Cat. No.: B1582334

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## An In-depth Technical Guide to 2-Cyclohexylcyclohexanol

### Abstract

This technical guide provides a comprehensive overview of **2-Cyclohexylcyclohexanol**, a significant alicyclic alcohol utilized as a key intermediate in organic synthesis. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, stereochemistry, and detailed synthesis protocols. Furthermore, it offers an expert analysis of its spectroscopic signatures, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The synthesis of information, grounded in authoritative sources, is designed to furnish a robust technical resource for laboratory application and conceptual development.

## Core Molecular Identifiers and Physicochemical Properties

**2-Cyclohexylcyclohexanol** is a saturated bicyclic alcohol. Its structure, composed of two cyclohexane rings linked by a carbon-carbon bond with a hydroxyl group on one of the rings, imparts notable lipophilicity.<sup>[1]</sup> The fundamental identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	6531-86-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	182.30 g/mol	<a href="#">[2]</a>
IUPAC Name	2-cyclohexylcyclohexan-1-ol	<a href="#">[2]</a>
Synonyms	[1,1'-Bicyclohexyl]-2-ol, Dicyclohexanol	<a href="#">[2]</a>
Appearance	Colorless liquid (predicted)	

## Synthesis and Stereochemistry: A Strategic Approach

The synthesis of **2-Cyclohexylcyclohexanol** is most effectively achieved via the catalytic hydrogenation of its corresponding ketone precursor, 2-cyclohexylcyclohexanone.[\[1\]](#)[\[4\]](#) This transformation is a cornerstone reaction, pivotal for achieving high yields and purity.

## Dominant Synthetic Pathway: Catalytic Hydrogenation

The reduction of the carbonyl group in 2-cyclohexylcyclohexanone to a secondary alcohol is a highly efficient process.[\[1\]](#) This reaction involves treating the ketone with hydrogen gas in the presence of a metal catalyst, typically at elevated temperatures.[\[1\]](#)

Caption: Synthetic workflow for **2-Cyclohexylcyclohexanol**.

## Causality of Experimental Choices

The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure) is critical. These parameters not only influence the reaction rate but also the stereochemical outcome. The process must be carefully controlled to favor the formation of the alcohol and prevent over-reduction to cyclohexylcyclohexane.[\[1\]](#) For industrial-scale production, continuous flow reactors are often preferred over batch reactors to ensure consistent reaction conditions and enhance scalability.[\[1\]](#)

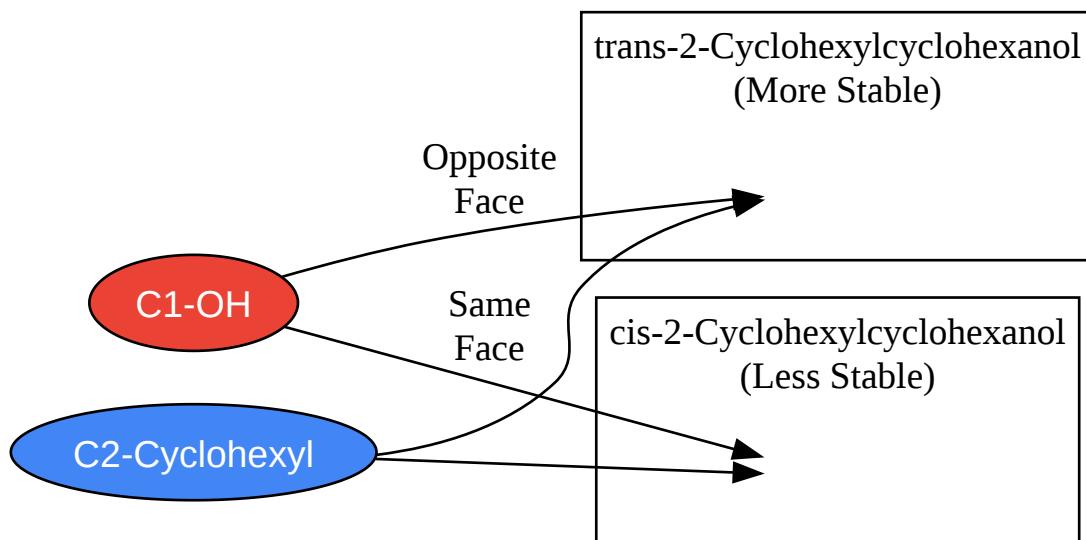
An alternative, multi-step laboratory synthesis involves the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, which is then hydrogenated to 2-cyclohexylcyclohexanone before the final reduction step.[4]

## Stereoisomerism: The Cis/Trans Dichotomy

A critical aspect of **2-Cyclohexylcyclohexanol** chemistry is the existence of stereoisomers. The spatial arrangement of the bulky cyclohexyl group and the hydroxyl group at positions 1 and 2 of the cyclohexanol ring leads to cis and trans diastereomers.

- Trans Isomer: The cyclohexyl and hydroxyl groups are on opposite faces of the ring. This configuration is generally more thermodynamically stable due to reduced steric hindrance.
- Cis Isomer: The cyclohexyl and hydroxyl groups are on the same face of the ring.

The ratio of these isomers is dictated by the synthetic route and reaction conditions. Controlling this stereoselectivity is paramount, as the physical and chemical properties of the isomers can differ significantly, impacting their utility in subsequent synthetic steps.[1]



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Caption: Representation of cis and trans stereoisomers.

# Detailed Experimental Protocol: Hydrogenation of 2-Cyclohexylcyclohexanone

This protocol is a representative procedure for laboratory-scale synthesis.

- **Reactor Setup:** Charge a high-pressure autoclave reactor with 2-cyclohexylcyclohexanone (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).
- **Catalyst Addition:** Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
- **Hydrogenation:** Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to the desired temperature (e.g., 100-150°C).
- **Reaction Monitoring:** Maintain vigorous stirring and monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Gas Chromatography (GC) on aliquots.
- **Work-up:** Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Cyclohexylcyclohexanol**.

## Spectroscopic Analysis and Structural Elucidation

Unambiguous structural confirmation is essential. NMR and IR spectroscopy are primary tools for the characterization of **2-Cyclohexylcyclohexanol**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.<sup>[5]</sup>

- $^1\text{H}$  NMR: The spectrum will be complex due to the numerous aliphatic protons. Key signals include a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent. A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) will appear downfield (typically  $\delta$  3.5-4.0 ppm) compared to other aliphatic protons due to the deshielding effect of the oxygen atom. The remaining numerous protons on the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield region ( $\delta$  1.0-2.5 ppm).[6]
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the different carbon environments. The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield signal in the aliphatic region (typically  $\delta$  70-80 ppm). The carbon atom at the junction of the two rings will also be distinct. The remaining ten carbons of the two rings will appear as a cluster of signals in the  $\delta$  20-45 ppm range. The symmetry of the cis and trans isomers will result in different numbers of signals, aiding in their differentiation.[7][8]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[3] The IR spectrum of **2-Cyclohexylcyclohexanol** is characterized by:

- A strong, broad absorption band in the region of 3600-3200  $\text{cm}^{-1}$ , characteristic of the O-H stretching vibration of the alcohol group.
- Strong C-H stretching vibrations just below 3000  $\text{cm}^{-1}$  (typically 2930-2850  $\text{cm}^{-1}$ ).
- A C-O stretching vibration in the fingerprint region, typically around 1070-1050  $\text{cm}^{-1}$ .

## Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, **2-Cyclohexylcyclohexanol** serves as a valuable intermediate and structural scaffold in synthetic chemistry.[1]

## Key Intermediate in Multi-Step Synthesis

The reactivity of the secondary hydroxyl group allows for a variety of chemical transformations, including:

- Oxidation: Conversion to the parent ketone, 2-cyclohexylcyclohexanone.[1]

- Esterification: Formation of esters, which can be used as plasticizers or fragrance components.
- Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., a tosylate) allows for nucleophilic substitution reactions to introduce other functionalities.[\[1\]](#)

## Scaffold for Novel Chemical Entities

The cyclohexyl alcohol moiety is a versatile scaffold in medicinal chemistry.[\[9\]](#) The lipophilic nature of the dicyclohexyl structure can be leveraged to modulate the pharmacokinetic properties (e.g., solubility, membrane permeability) of a potential drug candidate. By using **2-Cyclohexylcyclohexanol** as a starting point, chemists can build a library of derivative compounds for screening in drug discovery programs.[\[1\]](#) For instance, various cyclohexyl-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists.[\[10\]](#)[\[11\]](#)

## Safety, Handling, and Disposal

As a laboratory chemical, **2-Cyclohexylcyclohexanol** requires careful handling to minimize risk.

Hazard Category	Precautionary Measures	Source(s)
Health Hazards	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.	
Fire Hazards	Combustible liquid. Keep away from heat, sparks, and open flames.	[12]
Handling	Handle in a well-ventilated area, preferably under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.	[13]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place.	[13]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth and seek medical attention.	
Disposal	Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.	[12]

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